1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine
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Overview
Description
1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine is an organic compound with the empirical formula C14H22N2O and a molecular weight of 234.34 g/mol . This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a phenylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylmethanamine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-{[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl}phenyl)methanamine hydrochloride: A similar compound with a hydrochloride salt form.
{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine: Another related compound with a different substitution pattern.
Uniqueness
1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine is unique due to its specific substitution pattern on the morpholine ring and the phenylmethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]methanamine |
InChI |
InChI=1S/C14H22N2O/c1-11-8-16(9-12(2)17-11)10-14-6-4-3-5-13(14)7-15/h3-6,11-12H,7-10,15H2,1-2H3 |
InChI Key |
OYLCGJSRLTUEOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2CN |
Origin of Product |
United States |
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